N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide - 1448074-87-0

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

Catalog Number: EVT-2792946
CAS Number: 1448074-87-0
Molecular Formula: C10H15NO3S3
Molecular Weight: 293.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban) [, , , , ]

  • Compound Description: Rivaroxaban is a potent, selective, direct Factor Xa (FXa) inhibitor with excellent in vivo antithrombotic activity. It is an oral anticoagulant used for the prevention and treatment of thromboembolic diseases. [, ] Different polymorphs and an amorphous form of Rivaroxaban have been identified, with varying solubility profiles. [, ] The synthesis of Rivaroxaban and its intermediates has been extensively studied, leading to optimized processes with high purity and yield. [, ]

2. N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242) []

  • Compound Description: PF-04958242 is a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. It was designed through rational and structure-based drug design, aiming to enhance cognitive functions. PF-04958242 demonstrates low projected human oral pharmacokinetic variability and an adequate therapeutic index, making it suitable for clinical studies exploring its potential in treating cognitive deficits associated with schizophrenia. []

3. 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides []

  • Compound Description: This series of compounds represents a class of novel, potent, and selective monoamine oxidase B (MAO-B) inhibitors. These inhibitors were identified through a phenotypic high-throughput screening campaign searching for enhancers of transcriptional activation of the CRE promoter. These compounds, particularly compound 8f, showed good pharmacokinetic properties in preclinical studies and demonstrated efficacy in improving memory in rodent models. []

4. N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy] []

  • Compound Description: This compound is a radiolabeled analogue of a cholecystokinin A (CCK-A) antagonist. The compound was synthesized utilizing a six-step sequence starting from thiophene-2-carbonitrile-[cyano-14C]. []

5. N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128) []

  • Compound Description: LSN 3213128 is a potent and selective nonclassical antifolate that inhibits aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme involved in the purine biosynthetic pathway. This inhibition leads to the accumulation of 5-aminoimidazole 4-carboxamide ribonucleotide (ZMP) and subsequently inhibits tumor growth. LSN 3213128 demonstrates promising antitumor activity in preclinical models, particularly in triple-negative breast cancer (TNBC). []

6. 3-Amino-thiophene-2-carbohydrazide derivatives []

  • Compound Description: This series of compounds represents a novel class of potential anti-colon cancer agents. These derivatives were synthesized starting from 3-amino-thiophene-2-carboxylic acid methyl ester. In particular, (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (11) demonstrated high selectivity and potent anti-colon cancer activity, surpassing the reference drugs doxorubicin and gefitinib. In silico studies suggested that this compound might exert its effect by inhibiting transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2). []

7. N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives []

  • Compound Description: These derivatives were synthesized via a one-pot three-component synthesis, highlighting a convenient method for obtaining this class of compounds. []

8. 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides and carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol-(morpholine/piperidine/4-methyl piperizine-carboxamides []

  • Compound Description: This series of complex molecules with varied substituents was synthesized and characterized using IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. Preliminary biological evaluation and molecular docking studies were conducted on these compounds. []

9. N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940) []

  • Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) receptor antagonist. It exhibits significantly improved metabolic stability compared to its regioisomer, N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884). BMS-207940 demonstrates excellent bioavailability and effectively blocks big ET pressor responses in rats. []

10. N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide []

  • Compound Description: This compound is a selective inhibitor of human neuronal nitric oxide synthase (nNOS) identified as a potential candidate for treating pain. It demonstrates good selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS). Preclinical studies showed its ability to reverse thermal hyperalgesia in a neuropathic pain model without causing significant vasoconstriction in human coronary arteries, a side effect associated with eNOS inhibition. []

11. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. Its design aimed to address the need for effective obesity treatments while minimizing central nervous system-related side effects. It demonstrated significant weight loss efficacy in diet-induced obese mice, good selectivity against off-targets, and is currently under development for obesity and related metabolic disorders. []

12. (E)-1-(2-Chloro-1-Methyl-1H-Indol-3-Yl)-3-Arylprop-2-En-1-Ones (Indole-based chalcones) []

  • Compound Description: This series of novel indole-based chalcones was synthesized efficiently through the Claisen–Schmidt condensation reaction. These compounds were obtained in good yields using a straightforward procedure involving readily available starting materials. []

13. 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide []

  • Compound Description: This compound is a potent, brain-permeable, and orally efficacious positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR). It showed good potency in vitro, favorable pharmacokinetic properties across species with excellent brain penetration, and a good safety profile in phase 1 clinical trials. Preclinical studies demonstrated its effectiveness in reversing cognitive deficits in animal models. It is being investigated as a potential treatment for Alzheimer's disease. []

14. N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives []

  • Compound Description: This series of compounds was designed and synthesized to target human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII. While most of these derivatives exhibited weak inhibitory activities against the tested hCA isoforms, some showed modest inhibition against specific isoforms, suggesting potential for further optimization as selective hCA inhibitors. []

15. [Zn(μ4-tdc)(μ-bmeib)0.5]n (1), [Zn(μ4-tdc)(μ-betib)0.5]n (2), [Zn(μ4-tdc)(μ-bisopib)0.5]n (3), [Zn(μ4-tdc)(μ-pbmeix)0.5]n (4), [Zn(μ4-tdc)(μ-pbetix)0.5]n (5), [Zn(μ4-tdc)(μ-pbisopix)0.5]n (6) []

  • Compound Description: These six compounds represent a series of zinc(II) 3D → 3D interpenetrated coordination polymers. These polymers were synthesized using thiophene-2,5-dicarboxylic acid (H2tdc) and various bis(imidazole) derivative linkers. Structural characterization using single-crystal and powder X-ray diffraction revealed that these compounds are isostructural, exhibiting a 3D cubic structure with 2-fold interpenetrated nets. []

16. N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides []

  • Compound Description: This series of compounds was investigated for their anti-inflammatory activities. The study focused on the effects of various substituents on the tetrahydropyridine ring. Notably, SO2-substituted derivatives exhibited potent anti-inflammatory activity in murine BV-2 microglial cells by inhibiting nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and the release of pro-inflammatory cytokines. []

17. 1-{2-Anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophen-3-yl}ethanone []

  • Compound Description: This compound is a thiophene derivative characterized by single-crystal X-ray diffraction, revealing its structural features and intermolecular interactions. It features a thiophene ring connected to a 1,2,3-triazole moiety and an ethanone group, with specific dihedral angles between the ring systems. The crystal structure is stabilized by intra- and intermolecular hydrogen bonds and weak π–π interactions. []

18. Amino acid sulfonamides based on 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride []

  • Compound Description: This series of compounds focuses on the creation of new amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride as the starting material. The research highlights the synthesis and characterization of these derivatives, particularly those derived from the reaction of the sulfonyl chloride with amino acid methyl esters and phenylalanine. []

19. 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide []

  • Compound Description: This compound, a new type of sulfonamide derivative, demonstrates potential antibacterial activity. Structural analysis revealed a nearly planar flavone moiety and planar isoxazole and aminophenyl rings with specific dihedral angles relative to the flavone ring system. Intermolecular and intramolecular hydrogen bonds contribute to the stability of the crystal structure. []

20. Pyrazole-thiophene-based amide derivatives []

  • Compound Description: These derivatives were synthesized using various catalytic approaches, including Pd (0)-catalyzed Suzuki–Miyaura cross-coupling. These compounds were studied for their structural features, nonlinear optical (NLO) properties, and chemical reactivity descriptors based on density functional theory (DFT) calculations. The study highlighted the potential of these compounds in materials science, particularly in the field of optics. []

21. 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline []

  • Compound Description: This compound was characterized using single-crystal X-ray diffraction, revealing its three-dimensional structure and intermolecular interactions. It consists of a quinoline ring system linked to a 4,5-dihydropyrazole ring, with a thiophene and two phenyl rings as substituents. The crystal packing is stabilized by weak intermolecular C—H⋯N hydrogen bonds, C—H⋯π, and π–π stacking interactions. []

22. (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one []

  • Compound Description: This compound was synthesized and characterized by single-crystal X-ray diffraction, revealing its molecular structure and crystal packing. It features a (E)-3-dimethylaminoprop-2-en-1-one unit linked to a 2,5-dimethylthiophene ring. The crystal structure is stabilized by C—H⋯O hydrogen bonds, forming inversion dimers, and C—H⋯π interactions contribute to the stacking of these dimers along the c axis. []

23. Ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This novel Biginelli compound incorporates a boronate ester group and was synthesized using a lithium bromide-catalyzed reaction. It features a 3,4-dihydropyrimidine-2(1H)-thione ring linked to a thiophene ring substituted with a boronate ester group. Intermolecular N—H⋯O and N—H⋯S hydrogen bonds stabilize the crystal structure. []

24. 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate []

  • Compound Description: This compound was structurally characterized using single-crystal X-ray diffraction, revealing a planar central quinazolin-4-one ring system. The molecule features a thiophene ring linked to the quinazolinone moiety through a carboxylate group. The thiophene ring exhibits positional disorder over two orientations. Intermolecular C—H⋯O interactions involving both carbonyl oxygen atoms contribute to the three-dimensional crystal packing. []

25. N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide []

  • Compound Description: This compound was characterized using single-crystal X-ray diffraction, revealing its molecular structure, conformation, and intermolecular interactions. The benzamide ring shows positional disorder over two sets of sites. In the crystal structure, N—H⋯O hydrogen bonds link molecules, forming chains along the [] direction. []

26. N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide []

  • Compound Description: This sulfonamide derivative, along with LHRH analogs and/or bisphosphonates, has been proposed for potential therapeutic applications. []

Properties

CAS Number

1448074-87-0

Product Name

N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide

Molecular Formula

C10H15NO3S3

Molecular Weight

293.41

InChI

InChI=1S/C10H15NO3S3/c1-14-10(4-6-15-8-10)7-11-17(12,13)9-3-2-5-16-9/h2-3,5,11H,4,6-8H2,1H3

InChI Key

WYNRQXMPFVWOLK-UHFFFAOYSA-N

SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC=CS2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.